molecular formula C7H7NOS B095315 Benzenamine, 4-methyl-N-sulfinyl- CAS No. 15795-42-3

Benzenamine, 4-methyl-N-sulfinyl-

Cat. No.: B095315
CAS No.: 15795-42-3
M. Wt: 153.2 g/mol
InChI Key: KLHMRBYLBVCGDT-UHFFFAOYSA-N
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Description

Benzenamine, 4-methyl-N-sulfinyl- is a chemical compound that is commonly used in scientific research applications. It is also known as mesulfen, and its chemical formula is C7H9NOS. This compound is used in various fields, including biochemistry, pharmacology, and organic chemistry.

Scientific Research Applications

1. Solid State Structure Analysis

  • Study Findings : The X-ray crystal structures of N-sulfinyl-benzenamine and its derivatives show variations in molecular planarity due to substituent effects. N-sulfinyl-benzenamine (OSN–C6H5) has a planar structure with a syn configuration of the OSN–R group, while the presence of substituents in ortho positions can lead to deviations from planarity (Romano, Védova, & Boese, 1999).

2. Crystal Structure in Compound Formation

  • Study Findings : The crystal structure of 4-(4-aminophenylsulfonyl)benzenamine demonstrates the formation of polymers through N-H••O, N-H••N, and C-H••O hydrogen bonds. The structure features bridged aniline groups by a sulfonyl group and distorted planar geometry of certain atoms (Dileep, Mallesha, & Sridhar, 2013).

3. Impact of Substituents on Conformation

  • Study Findings : Ortho disubstituted N-sulfinyl-benzenamines maintain a syn configuration but show removal of the NSO group from the molecular plane. This is due to ethyl and isopropyl substituents affecting the planarity and the Raman spectra indicating π→π* transitions in the NSO chromophore (Romano & Védova, 1999).

4. Application in Cyclization and Addition Reactions

  • Study Findings : 4-sulfinylated or 4-sulfonylated allenecarboxylates undergo different electrophilic reactions such as 5-endo-trig cyclization and 3,2-addition, influenced by the substituent at the sulfur atom. This showcases the potential for creating diverse compounds (Ivanov, Parushev, & Christov, 2014).

5. Role in Detergent Analysis

  • Study Findings : Benzenamine,4-methyl-,hydrochloride is useful for detecting surfactant content and dirt-removing power in detergent powder. The method can assess sodium dodecyl benzene sulfonate content, showing a correlation between surfactant content and cleaning efficacy (Guo, 2011).

6. Use in Electrochemical Synthesis

Properties

IUPAC Name

1-methyl-4-(sulfinylamino)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NOS/c1-6-2-4-7(5-3-6)8-10-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLHMRBYLBVCGDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=S=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00166332
Record name Benzenamine, 4-methyl-N-sulfinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00166332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15795-42-3
Record name Benzenamine, 4-methyl-N-sulfinyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015795423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Sulfinyl-p-toluidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77661
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenamine, 4-methyl-N-sulfinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00166332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
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Q & A

Q1: How does N-Sulfinyl-p-toluidine react with formic acid?

A: N-Sulfinyl-p-toluidine reacts with formic acid in a process that follows second-order kinetics, meaning the reaction rate depends on the concentrations of both N-Sulfinyl-p-toluidine and formic acid. [] The activation energy for this reaction has been determined to be 15.1 kcal/mol. [] While the exact mechanism is still under investigation, NMR spectral data suggests a potential pathway for the reaction. []

Q2: Does N-Sulfinyl-p-toluidine participate in cycloaddition reactions?

A: While the provided research doesn't directly investigate N-Sulfinyl-p-toluidine in cycloaddition reactions, it explores the reactivity of the closely related compound N-sulfinylmethanesulfonamide with ketenimines. [] This reaction forms unstable [2+2] cycloadducts that readily hydrolyze into N,N’-disubstituted amidine derivatives. [] Interestingly, under high temperatures, N-sulfinylmethanesulfonamide can undergo an exchange reaction with diphenylketen-N-p-tolylimine, yielding N-Sulfinyl-p-toluidine as a product. [] This suggests potential for N-Sulfinyl-p-toluidine to participate in similar reactions under specific conditions, but further research is needed to confirm this.

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